molecular formula C17H14F3NO4S2 B2766627 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034485-72-6

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2766627
CAS No.: 2034485-72-6
M. Wt: 417.42
InChI Key: BSNQZASUJGGVDQ-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a trifluoromethyl group at the 3-position. The sulfonamide nitrogen is attached to a hydroxyethyl bridge bearing both furan-2-yl and thiophen-2-yl moieties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4S2/c18-17(19,20)12-4-1-5-13(10-12)27(23,24)21-11-16(22,14-6-2-8-25-14)15-7-3-9-26-15/h1-10,21-22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNQZASUJGGVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound notable for its unique structural features, including furan and thiophene rings, as well as a trifluoromethyl group. These characteristics suggest potential biological activities that warrant detailed investigation.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Furan Ring : Contributes to the compound's reactivity and potential biological interactions.
  • Thiophene Ring : Provides additional electronic properties that may enhance biological activity.
  • Trifluoromethyl Group : Often associated with increased lipophilicity and metabolic stability.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Compounds containing furan and thiophene moieties have been shown to inhibit various cancer cell lines. For instance, studies have demonstrated that related compounds can induce apoptosis in tumor cells by increasing caspase activity and reducing TNF-α levels .
  • Antimicrobial Properties :
    • The presence of both furan and thiophene rings has been linked to antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, derivatives of thiophene have shown effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, research on similar compounds suggests potential inhibitory effects on neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study evaluated the effects of a structurally similar compound on human cancer cell lines, revealing an IC50 value of less than 10 µM against several types of cancer cells. The mechanism of action involved the induction of apoptosis through caspase activation, highlighting the potential for therapeutic applications in oncology .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of thiophene derivatives, where this compound was tested against clinical isolates of MRSA. Results indicated a minimum inhibitory concentration (MIC) range that demonstrated significant bactericidal effects .

Research Findings

Recent studies have provided insights into the biological mechanisms underlying the activity of this compound:

  • Molecular Docking Studies : These studies have predicted binding modes between the compound and target proteins involved in cancer progression and microbial resistance. The results suggest strong interactions that could inhibit target functions effectively.
  • In Vitro Assays : Various assays have confirmed the biological activity of related compounds, indicating that modifications to the core structure can enhance potency and selectivity against specific targets.

Comparison with Similar Compounds

Research Implications

The target compound’s unique combination of trifluoromethyl and heterocyclic groups positions it as a candidate for:

  • Agrochemical Development : Building on sulfonylurea herbicides (), its trifluoromethyl group may improve soil persistence.
  • Medicinal Chemistry : Heterocycles like thiophene are common in kinase inhibitors; structural optimization could target specific enzymes.

Q & A

Q. What synthetic strategies are optimal for preparing N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide?

The synthesis involves multi-step organic reactions:

  • Step 1 : Construct the thiophene ring via the Gewald reaction (for thiophene derivatives) or the Paal-Knorr synthesis (for furan derivatives) .
  • Step 2 : Couple the furan and thiophene moieties to a benzenesulfonamide backbone using nucleophilic substitution or condensation reactions under inert atmospheres .
  • Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature 60–80°C, and reaction time 12–24 hours) to achieve yields >70%. Purification via column chromatography or recrystallization is critical for isolating the product with >95% purity .

Q. How can researchers validate the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of furan (δ 6.2–7.5 ppm), thiophene (δ 7.0–7.8 ppm), and sulfonamide (-SO2_2NH-) protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak at m/z ≈ 357.34 g/mol .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry at the hydroxyethyl bridge .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported bioactivity data for this sulfonamide derivative?

Contradictions in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from:

  • Target Selectivity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for enzymes like dihydropteroate synthase (antibacterial target) or cyclooxygenase-2 (anti-inflammatory target) .
  • Metabolic Stability : Perform hepatic microsome assays to assess metabolic degradation rates, which vary across species and cell lines .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., trifluoromethyl position, furan/thiophene substitution) and correlate changes with bioactivity trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with bacterial dihydropteroate synthase (PDB: 3TYE). The sulfonamide group likely forms hydrogen bonds with the pterin-binding pocket .
  • Molecular Dynamics (MD) : Simulate 100-ns trajectories to assess stability of the compound-enzyme complex. Key interactions include π-π stacking between thiophene and Phe49^{49} .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to explain the electron-withdrawing effect of the trifluoromethyl group on sulfonamide acidity (pKa ~6.5) .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Continuous Flow Reactors : Replace batch reactions to improve heat/mass transfer and reduce side products (e.g., over-oxidation of thiophene) .
  • Automated Purification : Implement flash chromatography systems with UV-guided fraction collection for consistent purity .
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., molar ratios, catalyst loading) and identify critical process parameters (CPPs) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and bioavailability data?

  • Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to improve aqueous solubility (>50 µg/mL) .
  • LogP Determination : Use shake-flask methods with octanol/water partitioning to validate computational predictions (LogP ≈ 2.8) .
  • Bioavailability Studies : Compare pharmacokinetic profiles (Cmax_{max}, AUC) across animal models (e.g., rodents vs. non-rodents) to identify species-specific absorption barriers .

Structural Modification Strategies

Q. What functional group modifications enhance the compound’s therapeutic potential?

  • Sulfonamide Replacement : Substitute -SO2_2NH- with a sulfonylurea group to improve metabolic stability .
  • Heterocycle Variation : Replace furan with pyridine to enhance π-stacking with aromatic residues in enzyme active sites .
  • Trifluoromethyl Positioning : Introduce the -CF3_3 group at the benzene para-position to modulate electron density and binding affinity .

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